
1-Fluorocyclopropanecarboxamidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorocyclopropanecarboxamidine; dihydrochloride is a fluorinated organic compound characterized by its cyclopropane ring and carboxamidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarboxamidine followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of 1-fluorocyclopropanecarboxamidine; dihydrochloride may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the cyclopropane ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various fluorinated cyclopropanecarboxamidines and their derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1-Fluorocyclopropanecarboxamidine; dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-fluorocyclopropanecarboxamidine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound's binding affinity and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
1-Fluorocyclopropanecarboxamidine; dihydrochloride can be compared with other similar compounds, such as:
Cyclopropanecarboxamidine
1-Fluorocyclopropanecarboxylic acid
Dihydrochloride salts of other fluorinated compounds
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of 1-fluorocyclopropanecarboxamidine; dihydrochloride.
Properties
Molecular Formula |
C4H9Cl2FN2 |
|---|---|
Molecular Weight |
175.03 g/mol |
IUPAC Name |
1-fluorocyclopropane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C4H7FN2.2ClH/c5-4(1-2-4)3(6)7;;/h1-2H2,(H3,6,7);2*1H |
InChI Key |
GTCFOOGKNQYDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=N)N)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)

![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
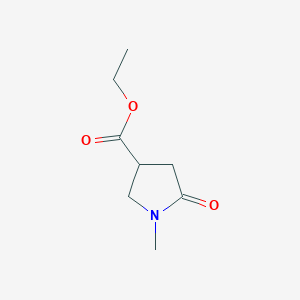
![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
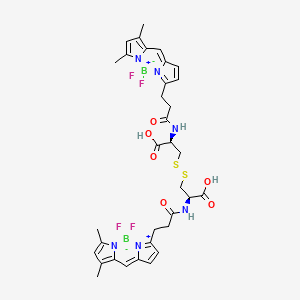
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
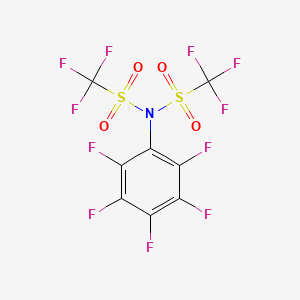
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
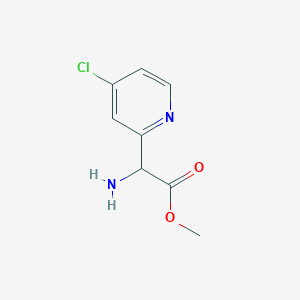
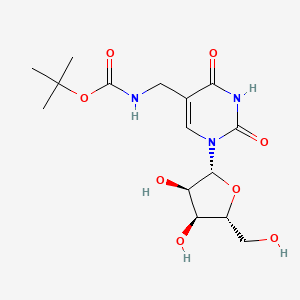
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
